molecular formula C19H15Cl2N3O4S B2812236 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide CAS No. 1114602-67-3

2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide

Cat. No.: B2812236
CAS No.: 1114602-67-3
M. Wt: 452.31
InChI Key: LLDHFJUFEYCBJR-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy backbone linked to a phenyl ring substituted with a methanesulfonylpyridazine moiety. Acetamide derivatives are widely studied for their roles as agrochemicals, pharmaceuticals, and enzyme modulators due to their tunable electronic and steric properties . The dichlorophenoxy group is common in herbicides (e.g., 2,4-D), while the methanesulfonylpyridazine substituent may confer enhanced solubility and target specificity compared to simpler analogs .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O4S/c1-29(26,27)19-8-6-16(23-24-19)12-3-2-4-14(9-12)22-18(25)11-28-17-7-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDHFJUFEYCBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Coupling with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline: The intermediate 2,4-dichlorophenoxyacetic acid is then coupled with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Interfering with cellular pathways: Disrupting key signaling pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Weight Substituents (R Group) logP* Reported Activity/Use Reference
Target: 2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide ~437.3† 3-(6-Methanesulfonylpyridazin-3-yl) ~2.5–3.0‡ Hypothesized: Enzyme inhibition N/A
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 338.2 4-Methylpyridin-2-yl 3.1 Synthetic auxin agonist
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 310.2 4-Methylphenyl 4.5 Agrochemical intermediate
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) 352.8 4-Methylpyridin-2-yl 3.3 Plant growth regulation
Alachlor 269.8 2,6-Diethylphenyl + methoxymethyl 3.1 Herbicide (acetochlor class)

*logP values estimated or reported from experimental/computational data.
†Calculated based on structural formula.
‡Predicted based on methanesulfonyl group’s polarity.

Key Findings from Comparative Analysis

Substituent Effects on logP and Solubility: The target compound’s methanesulfonylpyridazine group introduces polarity, likely reducing logP compared to non-sulfonylated analogs (e.g., compound 533: logP 3.1 vs. target ~2.5–3.0). This may enhance aqueous solubility, critical for systemic bioavailability in agrochemical applications . In contrast, alachlor and 2-(2,4-dichlorophenoxy)-N-(4-methylphenyl)acetamide (logP 4.5) exhibit higher hydrophobicity, favoring membrane permeability .

Biological Activity Trends: Pyridazine and pyridine substituents (e.g., compound 533, compound 602) correlate with auxin-like activity in plants, suggesting the target compound may interact with auxin receptors or transporters .

Crystallographic and Conformational Insights :

  • Dihedral angles between aromatic rings in N-substituted acetamides (e.g., 80.7° in ’s dichlorophenyl analog) influence molecular stacking and binding affinity. The target’s pyridazine ring may adopt a distinct conformation, altering interactions with biological targets .

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